molecular formula C21H19ClN4O B7720086 4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7720086
M. Wt: 378.9 g/mol
InChI Key: NXAITCWQTQGUQT-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline ring. The molecule also contains a benzamide group attached to the quinoline ring, and a chlorine atom substituted at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]quinoline core, followed by the introduction of the benzamide group . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-b]quinoline core suggests that the molecule may have interesting photophysical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group suggests that it could undergo reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

4-chloro-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-3-10-26-20-17(12-15-5-4-13(2)11-18(15)23-20)19(25-26)24-21(27)14-6-8-16(22)9-7-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAITCWQTQGUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

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